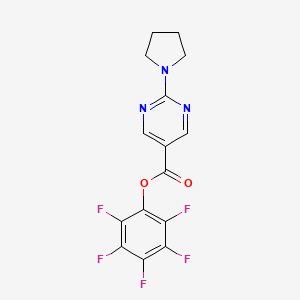

Pentafluorophenyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate

説明

Pentafluorophenyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C15H10F5N3O2 . It is used as a laboratory chemical .

Synthesis Analysis

The synthesis of Pentafluorophenyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate involves the use of pentafluorophenyl-based single-chain polymer nanoparticles (SCNPs). These SCNPs are prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers .Molecular Structure Analysis

The molecular structure of Pentafluorophenyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate is influenced by the pentafluorophenyl group, which acts as a π-acceptor for anions . The effect of functional fragments on the structural organization of compounds, particularly donor and acceptor substituents in the aryl moiety, has been analyzed .Chemical Reactions Analysis

Pentafluorophenyl-functional SCNPs undergo post-formation functionalization through substitution of the activated pentafluorophenyl esters with a variety of amines. This results in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids, and even peptides .科学的研究の応用

Organofluorine Chemistry

Pentafluorophenyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate: is a valuable compound in organofluorine chemistry due to its fluorinated aromatic ring. This structure is crucial for the synthesis of various organofluorine compounds, which are known for their high stability and unique reactivity . The compound’s ability to participate in multiple types of reactions makes it an indispensable building block for designing new fluorinated materials with potential applications in pharmaceuticals, agrochemicals, and advanced materials.

Fluorinated Building Blocks

As a fluorinated ester, this compound serves as a building block in the synthesis of more complex fluorinated systems. Its molecular structure allows for the introduction of fluorine atoms into other molecules, which can significantly alter their physical and chemical properties, such as increased lipophilicity or thermal stability . This is particularly useful in drug design, where the incorporation of fluorine can improve the pharmacokinetic profile of therapeutic agents.

Electrochemistry

The pentafluorophenyl group in this compound can influence the electrochemical properties of molecules. When used in the synthesis of macrocyclic compounds like porphyrins and corroles, it can enhance their oxidative stability and modify the electronic properties of chelated metal ions . This makes it a valuable component in the development of electrochemical sensors and devices.

Catalysis

In catalysis, the unique electronic effects of the pentafluorophenyl moiety can be exploited. It can be used to modulate the reactivity of catalysts, particularly in reactions where dipole, π-π, and charge transfer interactions are crucial . This can lead to the development of more efficient and selective catalysts for a variety of chemical transformations.

Solubility Modulation

The introduction of the pentafluorophenyl group into molecules can drastically alter their solubility. This property is particularly useful in the field of material science, where solubility plays a critical role in the processing and application of materials. By adjusting the solubility, researchers can tailor the properties of materials for specific applications .

NMR Spectroscopy

The presence of fluorine atoms in this compound makes it an excellent candidate for NMR spectroscopy studies. Fluorine’s high electronegativity and small atomic radius allow it to serve as a sensitive probe for investigating the electronic environment in molecules. This is especially useful in the study of complex organic structures and in the elucidation of reaction mechanisms .

Pharmaceutical Research

In pharmaceutical research, the compound’s fluorinated structure is beneficial for creating new drug candidates. The incorporation of fluorine can enhance drug properties such as metabolic stability, bioavailability, and binding affinity to target proteins. This compound can be used to synthesize fluorinated analogs of biologically active molecules, potentially leading to more effective medications .

Advanced Material Synthesis

The compound’s ability to introduce fluorine into other materials makes it a key ingredient in the synthesis of advanced materials. These materials can exhibit unique properties such as high resistance to chemicals and temperature, low surface energy, and exceptional durability. Such materials are sought after in industries ranging from aerospace to electronics .

Safety and Hazards

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-pyrrolidin-1-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F5N3O2/c16-8-9(17)11(19)13(12(20)10(8)18)25-14(24)7-5-21-15(22-6-7)23-3-1-2-4-23/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDSLCBLWCPTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640471 | |

| Record name | Pentafluorophenyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluorophenyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate | |

CAS RN |

946409-38-7 | |

| Record name | Pentafluorophenyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

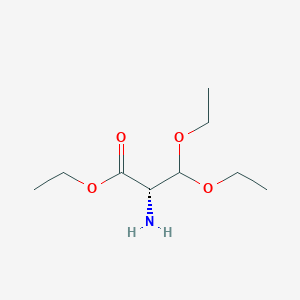

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

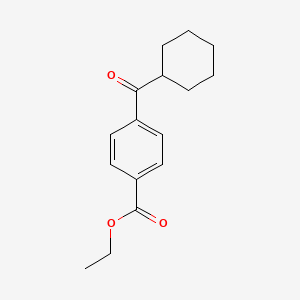

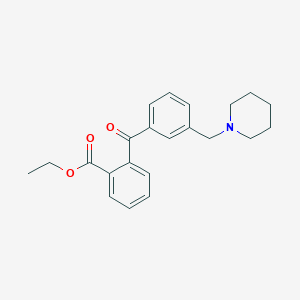

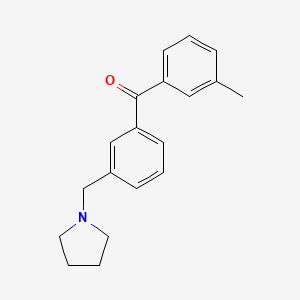

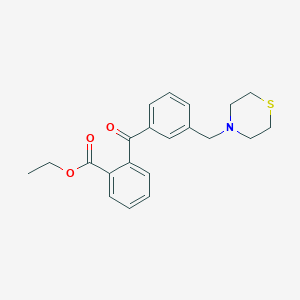

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。